![molecular formula C12H16N4OS B11764978 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11764978.png)
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions often involve the use of ethanol as a solvent and ultrasound irradiation to enhance the reaction rate and yield . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as those involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, it can modulate signaling pathways related to inflammation and cancer, thereby exerting its anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
Imidazoles: Similar to triazoles, imidazoles are used in medicinal chemistry for their antifungal and antibacterial activities.
Oxazoles: These compounds are known for their anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and pathways, leading to its diverse biological activities.
Eigenschaften
Molekularformel |
C12H16N4OS |
---|---|
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
4-ethyl-3-[(4-methoxyanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H16N4OS/c1-3-16-11(14-15-12(16)18)8-13-9-4-6-10(17-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
CDKVTISHELSJGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NNC1=S)CNC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.